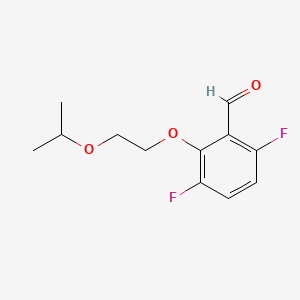

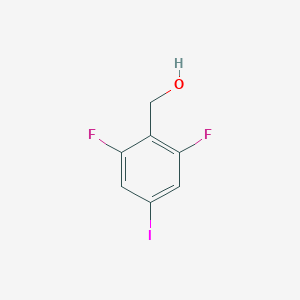

(2,6-Difluoro-4-iodophenyl)methanol

Descripción general

Descripción

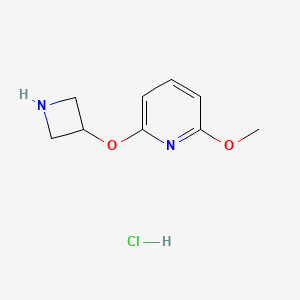

(2,6-Difluoro-4-iodophenyl)methanol is a useful research compound. Its molecular formula is C7H5F2IO and its molecular weight is 270.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Lipid Dynamics and Membrane Studies

(2,6-Difluoro-4-iodophenyl)methanol plays a significant role in lipid dynamics, particularly in the study of biological and synthetic membranes. Methanol is used as a solubilizing agent for examining transmembrane proteins/peptides. Its impact on lipid dynamics, such as the transfer and flip-flop kinetics of lipids, is considerable, revealing insights into the structure-function relationship in bilayer composition (Nguyen et al., 2019).

Chemical Synthesis and Catalysis

In chemical synthesis, This compound demonstrates its utility through the synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation reactions. This method offers several advantages over traditional approaches, such as higher yields and better selectivity (Sun, Sun, & Rao, 2014).

Methanol Oxidation in Energy Technologies

This compound is also significant in the field of green energy, particularly in the study of methanol oxidation reactions (MOR) in fuel cells. Research involving the electrocatalytic comparison of palladium nanomaterials for MOR has shown promising results, contributing to the development of high-performance and cost-effective catalyst materials for this reaction (Niu, Zhao, & Lan, 2016).

Protective Group in Organic Chemistry

This compound is used as a novel protective group for thiols in organic synthesis. It can be used in peptoid synthesis and can be cleaved under mild conditions, offering additional opportunities for materials chemistry applications (Qiu et al., 2023).

Biological Conversion and Metabolic Engineering

Methanol serves as an important substrate for the biological production of chemicals and fuels. Engineering microorganisms like Escherichia coli to convert methanol into valuable metabolites is a key area of research. This includes the development of strains that can utilize methanol for biomass production and specialty chemical synthesis, demonstrating the potential of methanol in biotechnological applications (Whitaker et al., 2017).

Chemical Properties and Solvent Applications

Methanol's role as a solvent in chemical reactions is significant due to its similar solvation properties to water. It's used in various chemical processes, including the determination of pKa values for different compounds. The performance of continuum solvation models in methanol has been tested, contributing to our understanding of its behavior in various chemical contexts (Miguel, Silva, & Pliego, 2014).

Propiedades

IUPAC Name |

(2,6-difluoro-4-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPVCKMIQUNOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.